

Technical Guide: N-Isobutyrylglycine-d2 for Quantitative Metabolomics

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Compound of Interest

Compound Name: *N-Isobutyrylglycine-d2*

Cat. No.: B12408185

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Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **N-Isobutyrylglycine-d2** (d2-IBG), a stable isotope-labeled internal standard essential for accurate quantification in metabolic research. The primary application of d2-IBG is in isotope dilution mass spectrometry for the precise measurement of its unlabeled analogue, N-Isobutyrylglycine (IBG). Elevated levels of IBG are a key biomarker for certain inborn errors of metabolism, particularly Isobutyryl-CoA Dehydrogenase (IBD) deficiency, a disorder in the valine catabolism pathway. This document details the physicochemical properties of d2-IBG, its role in the context of valine metabolism, a detailed protocol for its use in quantitative analysis, and the metabolic pathway leading to the formation of its endogenous analogue.

Compound Identification and Properties

N-Isobutyrylglycine-d2 is the deuterated form of N-Isobutyrylglycine, where two hydrogen atoms on the glycine backbone have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification.

Table 1: Chemical Identifiers for **N-Isobutyrylglycine-d2**

Identifier	Value
Compound Name	N-Isobutyrylglycine-2,2-d2
CAS Number	1219795-05-7[1]
Synonyms	N-(2-Methylpropionyl)glycine-2,2-d2, N-ISOBUTYRYLGLYCINE-2,2-D2[2]
Molecular Formula	C ₆ H ₉ D ₂ NO ₃ [1]
IUPAC Name	2,2-dideuterio-2-(2-methylpropanoylamino)acetic acid[2]

Table 2: Physicochemical and Analytical Data for **N-Isobutyrylglycine-d2**

Property	Value	Source
Molecular Weight	147.17 g/mol [1][2]	PubChem / MedChemExpress
Exact Mass	147.086446705 Da[2]	PubChem (Computed)
Appearance	White to off-white solid	MedChemExpress[1]
Purity (HPLC)	99.43%	MedChemExpress[1]
Isotopic Enrichment	98.5%	MedChemExpress[1]

Biological Context and Metabolic Significance

N-Isobutyrylglycine is an acylglycine, a class of metabolites formed from the conjugation of an acyl-CoA molecule and glycine.[3] This reaction is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT, E.C. 2.3.1.13).[3][4] The primary function of this pathway is to detoxify and facilitate the excretion of accumulated acyl-CoA species.[5][6]

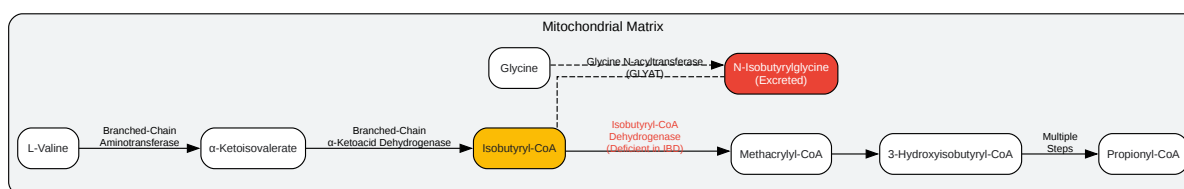
The endogenous precursor to IBG is isobutyryl-CoA, a key intermediate in the catabolism of the branched-chain amino acid, L-valine.[2][7] In a healthy metabolic state, isobutyryl-CoA is further processed by the enzyme isobutyryl-CoA dehydrogenase. However, in individuals with a deficiency in this enzyme (an inborn error of metabolism known as IBD deficiency), isobutyryl-CoA accumulates in the mitochondria.[3][4] This excess isobutyryl-CoA is then conjugated with

glycine to form N-Isobutyrylglycine, which is subsequently excreted in the urine.[3][4]

Therefore, elevated urinary levels of N-Isobutyrylglycine serve as a crucial diagnostic marker for this disorder.[3][4]

Valine Catabolism and N-Isobutyrylglycine Formation Pathway

The following diagram illustrates the metabolic pathway from L-valine to propionyl-CoA, highlighting the step where isobutyryl-CoA is diverted to form N-Isobutyrylglycine in cases of enzyme deficiency.



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Caption: Metabolic pathway of L-valine catabolism and N-Isobutyrylglycine formation.

Experimental Protocols

The primary application of **N-Isobutyrylglycine-d2** is as an internal standard (IS) for the accurate quantification of endogenous N-Isobutyrylglycine in biological samples (e.g., urine, plasma) using isotope dilution liquid chromatography-mass spectrometry (LC-MS). The principle relies on adding a known amount of the deuterated standard to the sample at the beginning of the preparation process.[8] Because d2-IBG is chemically almost identical to the analyte, it accounts for sample loss during extraction and variations in instrument response, enabling highly accurate quantification.[8]

General Protocol for Quantification of N-Isobutyrylglycine in Urine by LC-MS/MS

This protocol is a representative methodology for the analysis of N-acylglycines and should be optimized and validated for specific laboratory conditions and instrumentation.

1. Preparation of Standards and Reagents:

- Stock Solution (Analyte): Prepare a 1 mg/mL stock solution of N-Isobutyrylglycine in methanol.
- Stock Solution (Internal Standard): Prepare a 1 mg/mL stock solution of **N-Isobutyrylglycine-d2** in methanol.
- Working Standard Solutions: Create a series of calibration standards by serially diluting the analyte stock solution in a blank matrix (e.g., control urine).
- Internal Standard Working Solution: Prepare a working solution of **N-Isobutyrylglycine-d2** (e.g., 10 µg/mL) in methanol.

2. Sample Preparation (Solid-Phase Extraction - SPE):

- To 100 µL of urine sample (or calibrator/QC sample), add 10 µL of the internal standard working solution. Vortex to mix.
- Add 500 µL of 0.1% formic acid in water and vortex.
- Condition a mixed-mode or suitable SPE cartridge by washing with 1 mL of methanol, followed by equilibration with 1 mL of 0.1% formic acid in water.
- Load the entire sample mixture onto the SPE cartridge.
- Wash the cartridge to remove interferences (e.g., with 1 mL of 0.1% formic acid in water, followed by 1 mL of a weak organic solvent like 20% methanol).
- Elute the analyte and internal standard with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase starting condition (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).

3. LC-MS/MS Analysis:

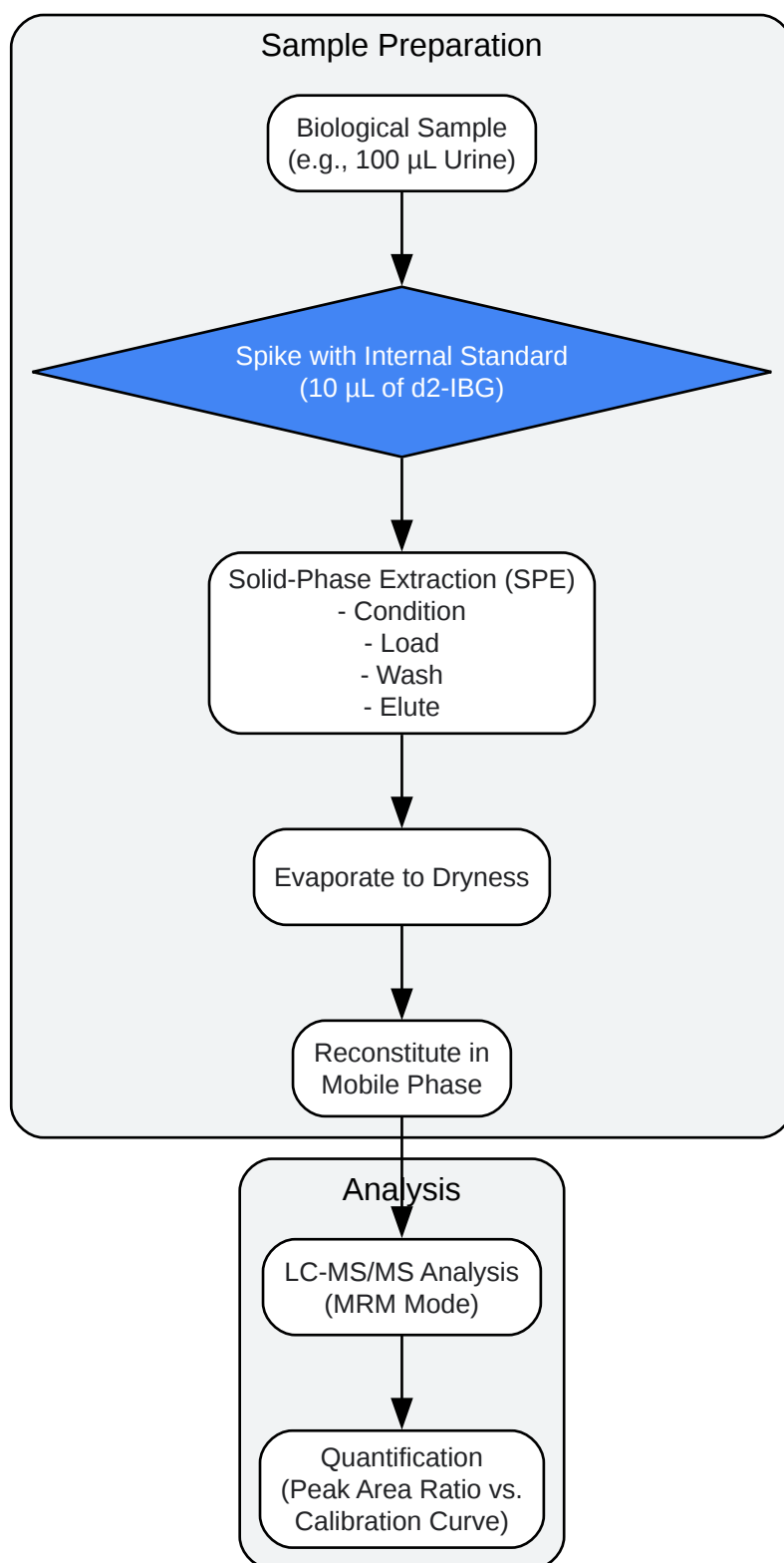
- LC Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μ m) is typically suitable.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A typical gradient would run from 5% B to 95% B over several minutes to ensure separation from other metabolites.
- Injection Volume: 5-10 μ L.
- Mass Spectrometry: Operate in electrospray ionization positive (ESI+) mode.
- Detection: Use Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
 - N-Isobutyrylglycine (Analyte): e.g., m/z 146.1 \rightarrow 76.1
 - **N-Isobutyrylglycine-d2** (IS): e.g., m/z 148.1 \rightarrow 78.1 (Note: Specific MRM transitions must be optimized on the instrument being used).

4. Data Analysis:

- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared calibrators.
- Determine the concentration of N-Isobutyrylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

The following diagram outlines the general workflow for quantitative analysis using a deuterated internal standard.



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Caption: General workflow for quantitative analysis using an internal standard.

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